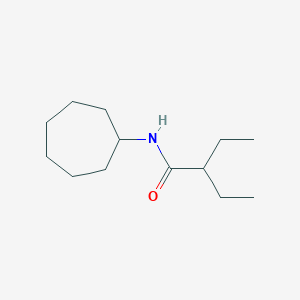
1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide, also known as BDPC, is a synthetic compound that belongs to the class of piperidine derivatives. BDPC has gained significant attention in scientific research due to its potential as a therapeutic agent for various medical conditions.
作用機序
The exact mechanism of action of 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide acts on the central nervous system by modulating the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has also been shown to have an affinity for the mu-opioid receptor, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has been shown to produce a range of biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic properties. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has also been shown to reduce inflammation and oxidative stress in animal models, which may underlie its potential as an anti-inflammatory and anti-cancer agent.
実験室実験の利点と制限
1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for certain receptors. However, its high lipophilicity and low solubility can make it difficult to administer and analyze in vivo. Additionally, the lack of clinical data on 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide makes it difficult to extrapolate its effects in animal models to humans.
将来の方向性
There are several potential future directions for research on 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide and its effects on different neurotransmitter systems. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide's potential anti-inflammatory and anti-cancer properties also warrant further investigation. Finally, the development of more efficient synthesis methods and improved formulations could facilitate the translation of 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide into clinical use.
Conclusion:
In conclusion, 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various medical conditions. Its synthesis method has been optimized to improve yield and purity, and it has been extensively studied for its potential therapeutic applications. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide's mechanism of action is not fully understood, but it has been suggested to modulate the activity of various neurotransmitters and have an affinity for the mu-opioid receptor. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has been shown to produce a range of biochemical and physiological effects, including its potential as an anti-inflammatory and anti-cancer agent. Despite its advantages for lab experiments, 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide's high lipophilicity and low solubility can make it difficult to administer and analyze in vivo. There are several potential future directions for research on 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide, including its potential as a treatment for neurological disorders, further elucidation of its mechanism of action, and the development of more efficient synthesis methods and improved formulations.
合成法
The synthesis of 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide involves the reaction between 2,6-dimethylaniline and benzylcyanide in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with piperidinecarboxylic acid chloride to obtain 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic, anxiolytic, and antidepressant properties in animal models. 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurological disorders. Additionally, 1-benzyl-N-(2,6-dimethylphenyl)-3-piperidinecarboxamide has been studied for its anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-8-6-9-17(2)20(16)22-21(24)19-12-7-13-23(15-19)14-18-10-4-3-5-11-18/h3-6,8-11,19H,7,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDLUCKIEGFRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[6-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5051006.png)
![2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5051014.png)
![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5051018.png)
![3-methoxy-5,7-dimethyl-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B5051020.png)
![N-[2-(cyclohexylthio)ethyl]-4-iodobenzamide](/img/structure/B5051027.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5051035.png)

![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B5051051.png)
![ethyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5051058.png)

![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5051087.png)
![1-methoxy-2-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5051089.png)
![1-benzyl-4-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5051095.png)
![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5051096.png)